N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
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Overview
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C15H16N4O2S and its molecular weight is 316.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 316.09939694 g/mol and the complexity rating of the compound is 428. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Future Directions
The 1,3,4-thiadiazole moiety, to which “N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide” belongs, has been the subject of extensive research due to its wide range of biological activities . Future research could focus on further exploring the potential applications of this compound in various fields, including medicinal chemistry.
Mechanism of Action
Target of Action
The primary targets of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide are currently unknown. This compound is a part of a collection of rare and unique chemicals provided for early discovery researchers
Biochemical Pathways
Understanding the affected pathways and their downstream effects would require extensive research and experimentation .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not yet known. These properties significantly impact the bioavailability of a drug, influencing its therapeutic effectiveness. Further pharmacokinetic studies are needed to determine these properties for this compound .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Detailed studies are required to understand the compound’s effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
For instance, some thiadiazole derivatives have been found to inhibit ketol-acid reductoisomerase (KARI), an enzyme involved in the biosynthesis of branched-chain amino acids .
Cellular Effects
Thiadiazole derivatives have been reported to exhibit a broad spectrum of biological activities, including anticancer, anticonvulsant, antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and antihypertensive effects .
Temporal Effects in Laboratory Settings
Thiadiazole derivatives are known for their stability and low toxicity, which suggests they may have long-term effects on cellular function .
Metabolic Pathways
Some thiadiazole derivatives have been found to inhibit enzymes involved in the biosynthesis of branched-chain amino acids .
Transport and Distribution
Due to the mesoionic nature of thiadiazole derivatives, they are able to cross cellular membranes .
Subcellular Localization
The ability of thiadiazole derivatives to cross cellular membranes suggests they may localize to various subcellular compartments .
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-2-12-17-18-15(22-12)16-14(21)10-8-13(20)19(9-10)11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,16,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHGVZNIVOWUZER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.